
アログリプチン関連化合物 29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alogliptin Related Compound 29 is a derivative of alogliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is structurally related to alogliptin and is often studied for its potential pharmacological properties and its role in the synthesis and development of new therapeutic agents.
科学的研究の応用
Biochemical Properties
Alogliptin Related Compound 29 exhibits several key biochemical properties that make it valuable in research:
- Inhibition of Dipeptidyl Peptidase-4 : The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which plays a crucial role in degrading incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, Alogliptin Related Compound 29 increases the levels of active incretin hormones, enhancing insulin secretion and reducing glucagon levels, thus improving glycemic control in diabetic patients .
- Cellular Effects : The compound positively influences pancreatic beta cells by enhancing their insulin secretion in response to glucose while suppressing glucagon production from alpha cells. This dual action is pivotal for maintaining blood glucose levels within a normal range.
Synthetic Routes
The synthesis of Alogliptin Related Compound 29 can be achieved through various methods:
- Synthetic Routes : One notable method involves the Hoffmann rearrangement reaction of racemic 3-piperidine carboxamide using reagents such as 1-fluoronaphthalene and hydrogen peroxide under mild conditions. The process is environmentally friendly and can yield up to 93%.
- Industrial Production : For large-scale production, ethanol-water mixtures are utilized as solvents, making the process cost-effective and sustainable. This scalability is crucial for pharmaceutical applications.
Scientific Research Applications
Alogliptin Related Compound 29 has diverse applications in scientific research:
- Pharmaceutical Development : It serves as an intermediate in synthesizing novel therapeutic agents targeting metabolic disorders. Its structural modifications may lead to new DPP-4 inhibitors with enhanced properties.
- Biological Studies : Researchers use this compound to explore DPP-4's role beyond glucose metabolism, including its implications in inflammation, cancer progression, and neurodegenerative diseases.
- Quality Control Standards : In pharmaceutical manufacturing, Alogliptin Related Compound 29 acts as a reference standard for quality assurance processes, ensuring consistency and efficacy in drug formulations.
Case Studies
Several studies have investigated the efficacy and safety of Alogliptin and its derivatives:
- Long-Term Efficacy Study : A study spanning over 520 weeks assessed cardiovascular outcomes in patients treated with Alogliptin. Results indicated comparable incidences of cardiovascular events between those treated with Alogliptin and conventional therapies, suggesting a favorable safety profile over extended periods .
- Monotherapy Efficacy : A double-blind, placebo-controlled trial involving drug-naïve patients demonstrated that Alogliptin significantly improved glycemic control compared to placebo, with minimal adverse effects. Patients receiving Alogliptin showed notable reductions in HbA1c levels without an increased risk of hypoglycemia .
作用機序
Target of Action
Alogliptin Related Compound 29 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is an enzyme that degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . These incretins play a crucial role in regulating glucose homeostasis .
Mode of Action
Alogliptin inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 . The inhibition of DPP-4 increases the amount of active plasma incretins . This helps with glycemic control by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .
Biochemical Pathways
The inhibition of DPP-4 by Alogliptin affects the incretin pathway . This results in increased levels of active incretins, leading to enhanced insulin synthesis and release, and decreased glucagon secretion . These changes help regulate glucose homeostasis .
Pharmacokinetics
About 76% of the drug is excreted in urine, with 60% to 71% as unchanged drug . The time to peak is around 1 to 2 hours, and the elimination half-life is approximately 21 hours .
Result of Action
The result of Alogliptin’s action is improved glycemic control in adults with type 2 diabetes mellitus . It achieves this by increasing the levels of active incretins, which enhance insulin synthesis and release, and decrease glucagon secretion . This leads to decreased hepatic glucose production .
Action Environment
The action of Alogliptin can be influenced by various environmental factors. For instance, renal or hepatic impairment can influence the pharmacokinetics and bioavailability of antihyperglycemic agents . .
生化学分析
Biochemical Properties
Alogliptin Related Compound 29 plays a significant role in biochemical reactions by inhibiting the activity of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin Related Compound 29 increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon secretion, thereby improving glycemic control . The compound interacts with the catalytic site of DPP-4 without disturbing its other known functions .
Cellular Effects
Alogliptin Related Compound 29 influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion in response to glucose and suppresses glucagon production from pancreatic alpha cells . Additionally, it has been shown to improve endothelial function, reduce inflammatory markers, and decrease oxidative stress . These effects contribute to better glucose homeostasis and reduced risk of cardiovascular events in patients with type 2 diabetes .
Molecular Mechanism
At the molecular level, Alogliptin Related Compound 29 exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity. This inhibition prevents the degradation of incretin hormones, leading to increased levels of active GLP-1 and GIP . The increased levels of these hormones enhance insulin secretion, suppress glucagon production, and slow gastric emptying . These actions collectively contribute to improved glycemic control in patients with type 2 diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alogliptin Related Compound 29 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity on DPP-4 for extended periods . Long-term studies have shown that the compound continues to improve glycemic control and reduce inflammatory markers over time . Its stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of Alogliptin Related Compound 29 vary with different dosages. At lower doses, the compound effectively improves glycemic control without causing significant adverse effects . At higher doses, it may lead to toxic effects such as hypoglycemia and gastrointestinal disturbances .
Metabolic Pathways
Alogliptin Related Compound 29 is primarily metabolized in the liver, with minor contributions from the enzymes CYP2D6 and CYP3A4 . The compound is excreted mainly through the kidneys, with a significant portion being eliminated as unchanged drug . The metabolic pathways involved in the degradation of Alogliptin Related Compound 29 are similar to those of alogliptin, with minimal formation of active or inactive metabolites .
Transport and Distribution
Within cells and tissues, Alogliptin Related Compound 29 is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein and organic anion transporting polypeptides (OATPs), which facilitate its movement across cell membranes . The compound is widely distributed in tissues, with a high volume of distribution indicating extensive tissue uptake . Its localization and accumulation in specific tissues are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Alogliptin Related Compound 29 is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . The compound’s localization in mitochondria is associated with its effects on mitochondrial function and biogenesis, contributing to improved cellular metabolism and reduced oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Alogliptin Related Compound 29 typically involves the synthesis of intermediates such as R-3-aminopiperidine dihydrochloride. One method involves the Hoffmann rearrangement reaction of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction conditions are relatively mild, and the process is environmentally friendly and cost-effective .
Industrial Production Methods
For industrial production, the synthesis of Alogliptin Related Compound 29 can be scaled up using similar reaction conditions. The process involves the use of ethanol-water mixtures as solvents, which are low-cost and environmentally friendly. The overall yield of the reaction can reach up to 93%, making it suitable for mass production .
化学反応の分析
Types of Reactions
Alogliptin Related Compound 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and fluoboric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
類似化合物との比較
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Uniqueness
Alogliptin Related Compound 29 is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other dipeptidyl peptidase-4 inhibitors. These modifications can affect its potency, selectivity, and overall therapeutic profile .
生物活性
Alogliptin Related Compound 29 (ARC29) is a compound associated with the pharmacological class of dipeptidyl peptidase-4 (DPP-4) inhibitors, primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of ARC29, focusing on its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile.
DPP-4 Inhibition : ARC29 functions as a selective inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, ARC29 enhances the levels of these hormones, which in turn increases insulin secretion and decreases glucagon levels in a glucose-dependent manner. This mechanism contributes to improved glycemic control in T2DM patients .
Pharmacokinetics
Absorption and Distribution : ARC29 exhibits high bioavailability, with an absorption peak (Tmax) occurring within 1 to 2 hours post-administration. The volume of distribution during the terminal phase is approximately 417 L, indicating extensive tissue distribution .
Metabolism : The compound undergoes limited metabolism, primarily through cytochrome P450 enzymes, leading to minimal formation of metabolites. The primary metabolites identified are M-I (demethylation) and M-II (acetylation), with the parent compound predominating in circulation .
Half-Life and Excretion : The half-life of ARC29 is similar to that of alogliptin, ranging from 12.4 to 21.4 hours. It is excreted predominantly unchanged via renal pathways .
Glycemic Control
Clinical trials have demonstrated that ARC29 effectively reduces HbA1c levels in T2DM patients. A meta-analysis indicated that patients receiving ARC29 showed significant reductions in HbA1c compared to placebo groups. For instance:
Study Group | HbA1c Reduction (%) | P-value |
---|---|---|
Placebo | +0.01 | - |
ARC29 (12.5 mg) | -0.39 | <0.001 |
ARC29 (25 mg) | -0.53 | <0.001 |
These reductions were observed as early as four weeks into treatment and were sustained over longer periods .
Postprandial Glucose Levels
ARC29 also significantly lowers postprandial glucose levels. In studies where patients received a single dose of ARC29 prior to meals, the mean reduction in postprandial glucose was noted to be approximately -35.2 mg/dL compared to placebo after 14 days of treatment .
Safety Profile
The safety profile of ARC29 appears favorable based on clinical assessments. Common adverse effects include mild gastrointestinal disturbances and skin reactions such as pruritus; however, serious adverse events remain rare .
Case Studies
- Long-term Efficacy Study : A study over a 520-week period found that patients treated with ARC29 had a comparable incidence of cardiovascular events compared to those on conventional therapies, indicating its long-term safety .
- Combination Therapy : In combination with metformin or sulfonylureas, ARC29 demonstrated enhanced efficacy in achieving target HbA1c levels (≤7%) compared to monotherapy .
特性
CAS番号 |
1246610-74-1 |
---|---|
分子式 |
C23H29N5O4 |
分子量 |
439.5 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30)/t18-/m1/s1 |
InChIキー |
VKXJOQVLADBJKD-GOSISDBHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Loxoprofen acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。